N-(4-methoxyphenyl)acridin-9-amine
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Overview
Description
N-(4-methoxyphenyl)acridin-9-amine is a compound belonging to the class of acridine derivatives. Acridine derivatives are known for their broad range of biological activities and have been extensively studied for their potential therapeutic applications. These compounds are characterized by a planar heterocyclic structure that allows them to interact with various biomolecular targets .
Preparation Methods
The synthesis of N-(4-methoxyphenyl)acridin-9-amine typically involves the Ullmann condensation reaction. This method includes the condensation of 2-bromobenzoic acid with different anilines in the presence of copper, followed by intramolecular cyclization using polyphosphoric acid (PPA) . Another method involves the reaction of N-phenyl-o-aminobenzoic acid with phosphorus pentachloride, followed by heating with ammonium carbonate in phenol .
Chemical Reactions Analysis
N-(4-methoxyphenyl)acridin-9-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-(4-methoxyphenyl)acridin-9-amine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various acridine derivatives.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)acridin-9-amine involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA and inhibits enzymes such as topoisomerase and telomerase, which are essential for DNA replication and cell division . The compound’s planar structure allows it to insert between DNA base pairs, leading to the inhibition of these critical enzymes .
Comparison with Similar Compounds
N-(4-methoxyphenyl)acridin-9-amine can be compared with other acridine derivatives such as:
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Known for its anticancer properties and ability to inhibit topoisomerase.
Triazoloacridone (C-1305): Another acridine derivative with significant anticancer activity.
Amsacrine (m-AMSA): Used clinically as an anticancer agent, particularly in the treatment of leukemia.
These compounds share similar mechanisms of action but differ in their specific molecular targets and therapeutic applications. This compound is unique due to its specific substitution pattern, which influences its biological activity and potential therapeutic uses .
Properties
CAS No. |
61421-82-7 |
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Molecular Formula |
C20H16N2O |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)acridin-9-amine |
InChI |
InChI=1S/C20H16N2O/c1-23-15-12-10-14(11-13-15)21-20-16-6-2-4-8-18(16)22-19-9-5-3-7-17(19)20/h2-13H,1H3,(H,21,22) |
InChI Key |
QQQZGKVRDOCMAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
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